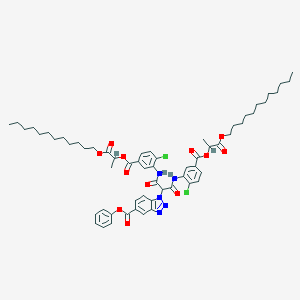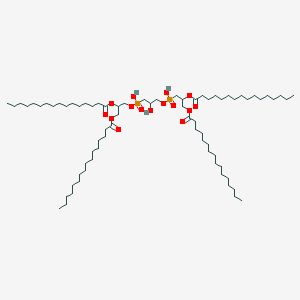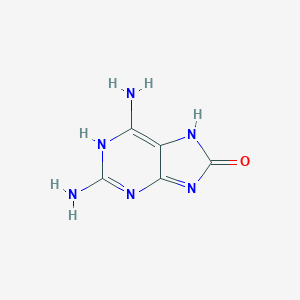
2-Amino-5-(chloromethyl)pyrimidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(chloromethyl)pyrimidine Hydrochloride is a versatile chemical compound used in various scientific research. It is the chlorine salt of 5-Chloro-2-(chloromethyl)pyrimidine .
Synthesis Analysis
Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular formula of 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride is C5H7Cl2N3. It has an average mass of 180.035 Da and a monoisotopic mass of 179.001709 Da .Chemical Reactions Analysis
2-Amino-5-(chloromethyl)pyrimidine Hydrochloride is used as a reagent in the synthesis of fused benzoxazepinones as ion channel modulators . In the synthesis of several 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives, it was reported, which were subsequently transformed into 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Pyrimidine derivatives, including 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride, have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antitrypanosomal Activity
Research has shown that 2-aminopyrimidine derivatives exhibit antitrypanosomal activity, which is the ability to combat Trypanosoma brucei, the causative organism of sleeping sickness . This application is significant in the field of tropical medicine, particularly for regions where sleeping sickness is endemic.
Anti-Plasmodial Properties
These compounds have also demonstrated antiplasmodial activities, making them useful in the fight against Plasmodium falciparum, the parasite responsible for malaria . Given the global impact of malaria and the resistance to current treatments, new drugs based on pyrimidine derivatives could be vital.
Synthesis of Biologically Active Molecules
2-Amino-5-(chloromethyl)pyrimidine Hydrochloride serves as a starting reagent in the synthesis of various biologically active molecules. It’s used in the preparation of thiazole derivatives, which have a range of biological activities .
Structure-Activity Relationship (SAR) Studies
The compound is used in SAR studies to understand the relationship between the chemical structure of pyrimidine derivatives and their pharmacological activity. This research is crucial for designing molecules with enhanced therapeutic effects and reduced toxicity .
Development of Antioxidants
Pyrimidine derivatives are known to display antioxidant properties. As antioxidants play a crucial role in protecting cells from oxidative stress, these compounds are researched for their potential to prevent or treat diseases caused by oxidative damage .
Antibacterial and Antiviral Research
Due to their structural similarity to nucleotides, pyrimidine derivatives are explored for their antibacterial and antiviral potential. They could serve as the basis for new treatments against various bacterial and viral infections .
Chemical Synthesis and Industrial Applications
In the chemical industry, 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride is utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals. Its reactivity makes it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
5-(chloromethyl)pyrimidin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-1-4-2-8-5(7)9-3-4;/h2-3H,1H2,(H2,7,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCDXBZHIFMCGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(chloromethyl)pyrimidine Hydrochloride | |
CAS RN |
120747-86-6 |
Source


|
| Record name | 2-Pyrimidinamine, 5-(chloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120747-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

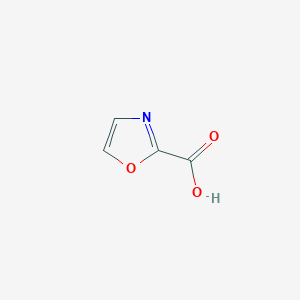
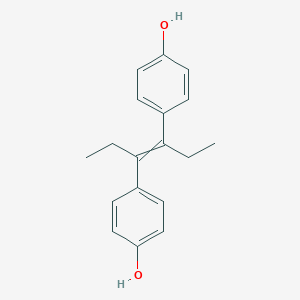


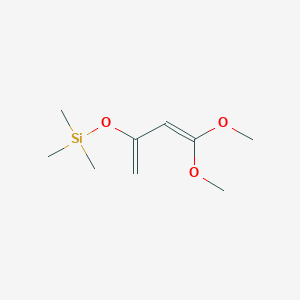

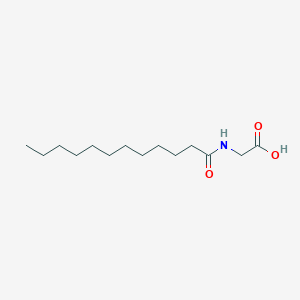
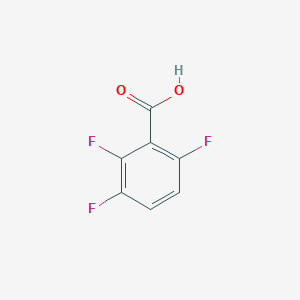

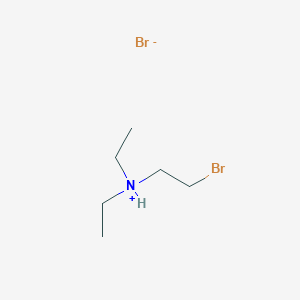
![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)
